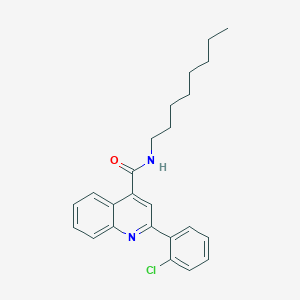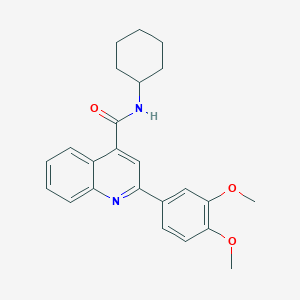![molecular formula C16H19N3O2 B331408 2-[(4-Ethoxyphenyl)amino]-4,6-dimethylnicotinamide CAS No. 328548-73-8](/img/structure/B331408.png)
2-[(4-Ethoxyphenyl)amino]-4,6-dimethylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EDMA is a compound synthesized primarily for proteomics research. It has a molecular formula of C16H19N3O2 and a molecular weight of 285.34 g/mol .
Physical And Chemical Properties Analysis
EDMA has a molecular weight of 285.34 g/mol . Unfortunately, the specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
A key area of research involves the synthesis and characterization of novel compounds derived from 2-[(4-Ethoxyphenyl)amino]-4,6-dimethylnicotinamide. These studies often focus on creating new molecules with potential therapeutic or industrial applications. For instance, Patel et al. (2010) developed a series of 6-(substituted amino)-4-(4-ethoxyphenyl)-1-phenyl-2(1H)-pyridinones through azo coupling, exploring their antimicrobial properties (Patel, Gandhi, & Sharma, 2010). Another study by Kardaş et al. (2022) synthesized novel di-{2-ethoxy-6-[(3-substitue-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl)azomethine]phenyl} terephtalates, providing insights into their acidity strength through titration in various solvents (Kardaş, Yüksek, & Ocak, 2022).
Antimicrobial and Antibacterial Activities
The antimicrobial and antibacterial potential of derivatives has been a significant focus. Zhang (2011) synthesized antipyrine derivatives, revealing their structural characterization and strong antibacterial activities, highlighting their potential in combating bacterial infections (Zhang, 2011). Similarly, El-Salam and Mohamed (2005) explored the synthesis of 4-substituted-N1-2-pyridylsulfanilamide derivatives from 2-amino-4-ethoxycarbonylpyridine, examining their antimicrobial activity with a focus on inhibiting B. subtilis (El-Salam & Mohamed, 2005).
Optoelectronic Applications
Research on the optoelectronic properties of compounds related to 2-[(4-Ethoxyphenyl)amino]-4,6-dimethylnicotinamide has also been conducted. Wazzan and Irfan (2019) investigated the structural, optoelectronic, and charge transport properties of Pechmann dyes, which include derivatives of the compound , for their potential use in organic light-emitting diodes (OLEDs), highlighting their efficiency as OLED materials (Wazzan & Irfan, 2019).
Anticancer Research
The exploration of anticancer properties is another critical area. For example, compounds based on the 2-amino-3-alkoxycarbonyl/cyano-5-arylethylthiophene scaffold were designed and synthesized, with some derivatives showing strong antiproliferative activity against a wide panel of cancer cell lines, indicating their potential as novel antitumor agents (Romagnoli et al., 2014).
Corrosion Inhibition
A recent study by Saranya et al. (2020) focused on the corrosion mitigation of mild steel in sulfuric acid solution using pyran derivatives, demonstrating the efficiency of these compounds in protecting against acid corrosion, which underlines their potential industrial applications (Saranya et al., 2020).
Propiedades
IUPAC Name |
2-(4-ethoxyanilino)-4,6-dimethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-4-21-13-7-5-12(6-8-13)19-16-14(15(17)20)10(2)9-11(3)18-16/h5-9H,4H2,1-3H3,(H2,17,20)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVIMYSTLCDLJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(C(=CC(=N2)C)C)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(2,3,4,5,6-pentafluorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B331325.png)


![Methyl 5-(diethylcarbamoyl)-4-methyl-2-{[(pentafluorophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B331330.png)


![Methyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B331333.png)
![Methyl 3-({[2-(4-methylphenyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B331334.png)
![propyl 2-({4-nitro-3-methylbenzoyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B331339.png)
![Dimethyl 5-{[(4-chlorophenyl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B331341.png)
![Isopropyl 2-[(4-ethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B331342.png)
![Ethyl 2-({4-chloro-3-nitrobenzoyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B331343.png)
![Diethyl 3-methyl-5-[(2-phenylbutanoyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B331346.png)
